molecular formula C8H7NO5 B188543 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone CAS No. 3328-77-6

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Cat. No.: B188543
CAS No.: 3328-77-6
M. Wt: 197.14 g/mol
InChI Key: YDIKNQXUAAPWCX-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone is an organic compound with the chemical formula C₈H₇NO₅. It belongs to the class of nitrophenols, which are aromatic compounds containing both nitro (-NO₂) and hydroxyl (-OH) groups.

Preparation Methods

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone can be synthesized through the nitration of 3-acetyl-4-hydroxyphenyl acetate, followed by hydrolysis of the obtained keto ester with hydrochloric acid in refluxing methanol. This method yields the compound with a 61% efficiency . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic aromatic substitution: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards nucleophilic aromatic substitution compared to unsubstituted phenols.

    Keto-enol tautomerism: The ketone group can exist in equilibrium with its enol form due to the presence of a nearby hydroxyl group, influencing the molecule’s reactivity.

    Reactions with Lewis acids: The ketone carbonyl group can react with Lewis acids to form adducts.

Common reagents and conditions used in these reactions include strong acids or bases, and the major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone has several scientific research applications, including:

    Enzyme inhibition: It has been studied as a potential inhibitor of the enzyme catechol-O-methyltransferase (COMT), which plays a role in the metabolism of certain neurotransmitters in the brain.

    Chemical synthesis: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Material science: Its unique chemical properties make it useful in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines and thereby affecting neurotransmitter levels in the brain . The presence of the nitro and hydroxyl groups plays a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone can be compared with other similar compounds such as:

    1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone: This compound also contains nitro and hydroxyl groups but has a different substitution pattern and additional phenyl group, which affects its chemical properties and biological activity.

    1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: This compound has a methoxy group instead of a hydroxyl group, leading to different reactivity and applications.

    1-(4,5-Dimethoxy-2-nitrophenyl)ethanone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dihydroxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)3-7(5)11/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIKNQXUAAPWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277758
Record name 1-(2,4-dihydroxy-5-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3328-77-6
Record name NSC3928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3928
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-dihydroxy-5-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-Dihydroxy-5'-nitroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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